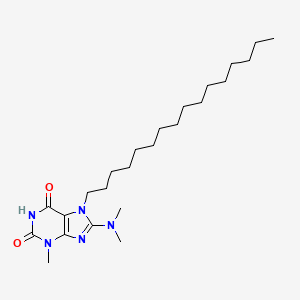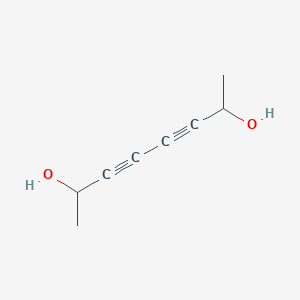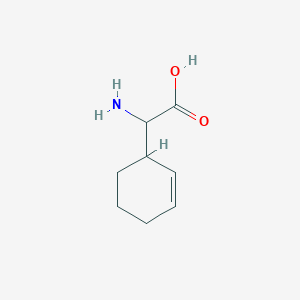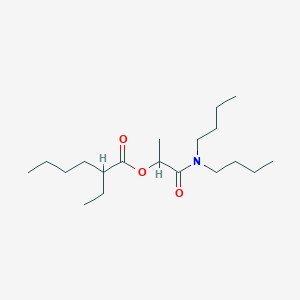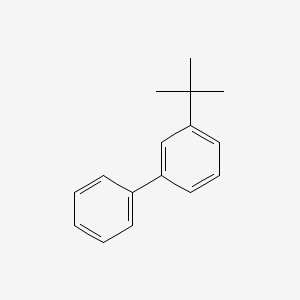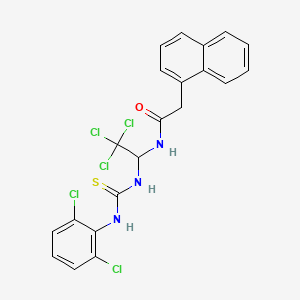
2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring, a trichloromethyl group, and a thioureido moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.
Introduction of the Trichloromethyl Group: This step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.
Formation of the Thioureido Moiety: The thioureido group is introduced through a reaction with thiourea or a similar reagent.
Coupling Reactions: The final step involves coupling the various fragments to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with different substituents.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide: Characterized by its unique combination of functional groups.
Naphthalene Derivatives: Compounds with similar naphthalene structures but different substituents.
Thioureido Compounds: Compounds containing the thioureido moiety with varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C21H16Cl5N3OS |
|---|---|
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C21H16Cl5N3OS/c22-15-9-4-10-16(23)18(15)28-20(31)29-19(21(24,25)26)27-17(30)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10,19H,11H2,(H,27,30)(H2,28,29,31) |
Clé InChI |
XMYCNGRJEXCDHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
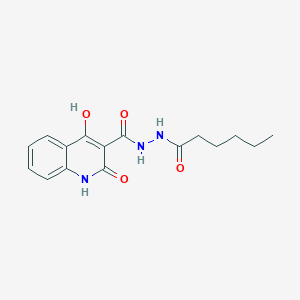
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
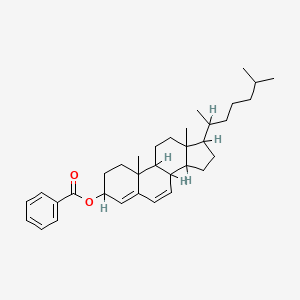
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
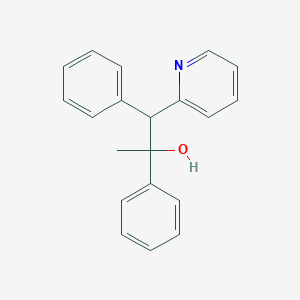
![N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
